molecular formula C16H12F3N5O3 B6504073 N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide CAS No. 1396864-06-4

N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B6504073
CAS No.: 1396864-06-4
M. Wt: 379.29 g/mol
InChI Key: YLIARPQIRMLSKU-UHFFFAOYSA-N
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Description

N-[4-(4-Methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a tetrazole ring system. This compound combines a 4-(trifluoromethoxy)benzamide moiety with a 4-methyl-5-oxotetrazole-substituted phenyl group. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and hydrogen-bonding capabilities, which are critical in medicinal chemistry and agrochemical design . The trifluoromethoxy group enhances lipophilicity and resistance to oxidative degradation, making this compound a candidate for further pharmacological or pesticidal studies .

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O3/c1-23-15(26)24(22-21-23)12-6-4-11(5-7-12)20-14(25)10-2-8-13(9-3-10)27-16(17,18)19/h2-9H,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIARPQIRMLSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide is a complex organic compound that belongs to the class of tetrazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The tetrazole ring is particularly significant in medicinal chemistry for its ability to modify biological activity through structural variations.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H14F3N5O\text{C}_{16}\text{H}_{14}\text{F}_3\text{N}_5\text{O}

1. Antimicrobial Activity

Research indicates that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide have been tested against various bacterial strains. A study highlighted that certain tetrazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
Tetrazole Derivative A100E. coli
Tetrazole Derivative B125S. aureus
N-[4-(...)]125Pseudomonas aeruginosa

2. Anti-inflammatory Properties

The anti-inflammatory potential of tetrazole derivatives has also been documented. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, specific derivatives have shown effectiveness in reducing edema in animal models, indicating their potential for treating inflammatory diseases .

3. Anticancer Activity

N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide has been investigated for its anticancer properties. Studies have shown that certain tetrazole-based compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Notably, some derivatives exhibited IC50 values lower than those of established chemotherapeutic agents like doxorubicin .

CompoundIC50 (µM)Cancer Cell Line
Tetrazole Derivative C2.0A431 (epidermoid carcinoma)
N-[4-(...)]1.6Jurkat (T-cell leukemia)

Structure-Activity Relationship (SAR)

The biological activity of tetrazole derivatives is often influenced by their structural attributes. Modifications at specific positions on the tetrazole ring or the attached phenyl groups can enhance or diminish their biological efficacy. For example:

  • Electron-donating groups on the phenyl ring generally enhance antimicrobial activity.
  • Substituents that increase lipophilicity can improve cell membrane permeability and bioavailability.

Case Studies

Several case studies have explored the therapeutic potential of tetrazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of substituted tetrazoles against a panel of Gram-positive and Gram-negative bacteria, concluding that specific substitutions led to enhanced activity against resistant strains .
  • Cancer Treatment : Research involving the application of tetrazole derivatives in cancer therapy demonstrated promising results in preclinical models, with significant tumor reduction observed in treated groups compared to controls .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Heterocycle Core Substituents Notable Properties Reference
Target Compound Tetrazol-1-yl 4-(Trifluoromethoxy)benzamide High metabolic stability; potential pesticidal/medicinal activity (theoretical)
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) Triazol-1-yl Dichlorophenyl, methanesulfonamide Herbicidal activity; triazole ring enhances soil persistence
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazol-1-yl 3-Chloro-4-fluorophenyl Anticancer activity (cervical cancer)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] Triazole-3-thione Sulfonyl, difluorophenyl Tautomeric equilibrium; thione form confirmed via IR/NMR
N-[[4-(4-Methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl]benzamide derivatives Triazol-3-yl Methylthio, methoxy Improved solubility vs. tetrazoles; moderate antimicrobial activity

Key Observations:

  • Tetrazole vs. Triazole/Imidazole : The tetrazole core in the target compound offers greater hydrogen-bonding capacity and metabolic stability compared to triazoles (e.g., sulfentrazone) or imidazoles (e.g., derivatives). However, triazoles often exhibit better solubility due to reduced ring strain .
  • Trifluoromethoxy Group : Unlike chlorine or methoxy substituents in analogues, the trifluoromethoxy group in the target compound likely increases lipophilicity (logP ~3.5–4.0 estimated) and electron-withdrawing effects, enhancing membrane permeability and resistance to enzymatic degradation .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparisons

Compound Type IR Absorptions (cm⁻¹) ¹H-NMR Features Reference
Target Compound ~1680 (C=O, benzamide), ~1250 (C-F in OCF₃) Aromatic protons (δ 7.5–8.2), tetrazole CH₃ (δ 2.5–3.0)
Hydrazinecarbothioamides [4–6] 1243–1258 (C=S), 1663–1682 (C=O) NH signals (δ 8.0–10.0), aromatic protons (δ 6.8–7.6)
Triazole-3-thiones [7–9] 1247–1255 (C=S), no C=O Absence of NH signals in thiol form; aromatic protons (δ 7.2–7.9)
Imidazole Derivatives [4] ~1650 (C=O), ~3150 (N-H) Imidazole protons (δ 7.1–7.3), halogen-substituted aryl protons (δ 7.4–7.8)

Key Observations:

  • The target compound’s IR spectrum would lack the C=S band (~1250 cm⁻¹) seen in triazole-thiones, confirming the absence of thione tautomerism .
  • The ¹H-NMR methyl signal (δ 2.5–3.0) from the 4-methyltetrazole group distinguishes it from triazole or imidazole derivatives, which lack such substituents .

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